7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a bromine atom at the 7th position and a chloromethyl group at the 3rd position on the triazolopyridine ring
Mechanism of Action
Target of Action
The primary target of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
Its molecular weight (23247 g/mol) suggests that it may have favorable pharmacokinetic properties, as small molecules often have good absorption and distribution characteristics
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression and induces apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression. Additionally, this compound interacts with various proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . By inhibiting CDKs, the compound can induce cell cycle arrest, leading to reduced cell proliferation. Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins. This modulation can result in altered cellular metabolism and changes in the expression of genes involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and chloromethyl groups facilitate its binding to the active sites of enzymes and proteins, leading to inhibition or activation of their functions . For instance, the compound’s interaction with CDKs involves binding to the ATP-binding site, preventing ATP from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition disrupts the phosphorylation of target proteins, ultimately affecting cell cycle progression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound results in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to desired biochemical effects . At higher doses, the compound can induce toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity without significant toxicity. Beyond this range, the adverse effects become more pronounced, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of metabolites that can either retain or lose the compound’s biochemical activity. The effects on metabolic flux and metabolite levels depend on the specific pathways involved and the enzymes that mediate the compound’s metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also translocate to the nucleus, where it affects nuclear processes such as gene expression and DNA replication. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications can enhance or inhibit the compound’s activity, depending on the cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 7-bromo-[1,2,4]triazolo[4,3-a]pyridine with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Scientific Research Applications
7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- 7-Bromo-3-(methyl)-[1,2,4]triazolo[4,3-a]pyridine
Comparison: The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various research fields .
Properties
IUPAC Name |
7-bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c8-5-1-2-12-6(3-5)10-11-7(12)4-9/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBCSMFANWOKSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2CCl)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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